molecular formula C9H14N2O3S B14840501 N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide

N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14840501
M. Wt: 230.29 g/mol
InChI Key: QCHGKVRVZNKSCU-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a methanesulfonamide group

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[3-(dimethylamino)-4-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)8-6-7(4-5-9(8)12)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

QCHGKVRVZNKSCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(dimethylamino)-4-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)methacrylamide
  • N-(3-(Dimethylamino)ethyl)methacrylate
  • N-(3-(Dimethylamino)propyl)hexadecanamide

Uniqueness

N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and a methanesulfonamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for a broader range of applications and interactions in various scientific fields.

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